RO4858542
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Overview
Description
RO4858542 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a dihydroquinazolinone core, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. For instance, indole derivatives have been shown to inhibit certain enzymes, which can lead to a decrease in the production of specific proteins or other molecules .
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
For instance, some compounds are readily absorbed and distributed throughout the body, while others are metabolized by specific enzymes before being excreted .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that it may have various effects, such as inhibiting the growth of cancer cells, reducing inflammation, or inhibiting the replication of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RO4858542 typically involves multiple steps, starting with the preparation of the dihydroquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its quality for various applications .
Chemical Reactions Analysis
Types of Reactions: RO4858542 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine, fluorobenzyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives .
Scientific Research Applications
RO4858542 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(3-Fluorophenyl)-5-methyl-2-(1H)pyridone: Shares the fluorophenyl group but differs in the core structure.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Contains a similar fluorophenyl group but has a different heterocyclic core
Uniqueness: RO4858542 is unique due to its combination of a piperazine ring and a dihydroquinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O.ClH/c20-15-4-1-3-14(11-15)13-24-18-6-2-5-17(16(18)12-22-19(24)25)23-9-7-21-8-10-23;/h1-6,11,21H,7-10,12-13H2,(H,22,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQLGKPRHRRFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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